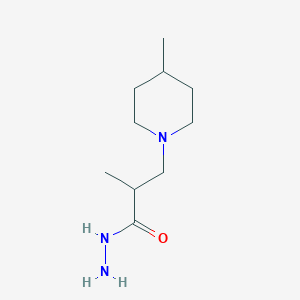

2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

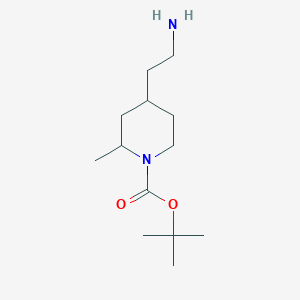

“2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide” is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.3 . It is typically stored at room temperature and appears as a powder .

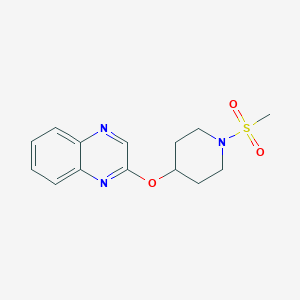

Molecular Structure Analysis

The InChI code for “2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide” is 1S/C10H21N3O/c1-8-3-5-13(6-4-8)7-9(2)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Solution Behavior

The study by E. Matczak-Jon et al. (2005) sheds light on the molecular organization and crystal-packing preferences of heterocyclic amines derivatives, including structures similar to 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide. The research highlights the role of topochemical ring modification and intramolecular hydrogen bonds in determining the solid-state organization of these molecules. The study also emphasizes the flexibility and conformational dynamics of these compounds in solution, affected by the placement of substituents on the heterocyclic ring. This insight could be crucial for understanding the behavior of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide in various states and its potential applications in material science or pharmaceuticals (E. Matczak-Jon et al., 2005).

Synthesis and Chemical Properties

N. Prévost and M. Shipman (2002) discuss the synthesis of substituted piperidines through radical rearrangement reactions. Although not directly studying 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide, their work offers valuable insights into the synthetic pathways and chemical properties of related piperidine structures. Such synthetic methods and chemical behaviors could be relevant for the synthesis or modification of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide in a laboratory setting or for industrial applications (N. Prévost & M. Shipman, 2002).

Optical Properties and Applications

K. Naseema et al. (2012) conducted research on the third order nonlinear optical properties of propane hydrazides, closely related to 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide. Their findings indicate potential applications in optical devices like optical limiters and optical switches, suggesting that similar investigations on 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide could uncover valuable applications in the field of photonics and optoelectronics (K. Naseema et al., 2012).

Polymer Science Applications

H. Kricheldorf and J. Awe (1989) studied nematic polyurethanes derived from structures including bipiperidine derivatives, which share features with 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide. Their work on the inherent viscosities, thermal stability, and solid-state structures of these polyurethanes could provide a foundation for exploring the use of 2-Methyl-3-(4-methylpiperidin-1-yl)propanehydrazide in the development of novel polymeric materials with specific mechanical or thermal properties (H. Kricheldorf & J. Awe, 1989).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-3-(4-methylpiperidin-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-8-3-5-13(6-4-8)7-9(2)10(14)12-11/h8-9H,3-7,11H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICVNNCMNCTDDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641659.png)

![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)

![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)

![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)

![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)

![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)

![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641679.png)

![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)